1H-Benzimidazole-6-carbonyl chloride
Description
Structure
3D Structure
Properties
IUPAC Name |
3H-benzimidazole-5-carbonyl chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5ClN2O/c9-8(12)5-1-2-6-7(3-5)11-4-10-6/h1-4H,(H,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KEPSJISIUDGGSI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1C(=O)Cl)NC=N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5ClN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90568260 | |
| Record name | 1H-Benzimidazole-6-carbonyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90568260 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
180.59 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
160882-30-4 | |
| Record name | 1H-Benzimidazole-6-carbonyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90568260 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies for 1h Benzimidazole 6 Carbonyl Chloride and Analogous Benzimidazole Acyl Chlorides
Precursor Synthesis: Carboxylic Acid Functionalization of Benzimidazole (B57391) Systems
The foundational step in producing 1H-Benzimidazole-6-carbonyl chloride is the synthesis of its corresponding carboxylic acid, 1H-Benzimidazole-6-carboxylic acid. Various methods have been established to introduce a carboxylic acid group onto the benzimidazole scaffold.
Classical Approaches for Benzimidazole Carboxylic Acid Formation
Traditional methods for the synthesis of benzimidazole carboxylic acids often involve the condensation of o-phenylenediamines with carboxylic acids or their derivatives. sphinxsai.comeijppr.comdergipark.org.tr One of the most common classical methods is the Phillips-Ladenburg reaction, which involves the condensation of 1,2-diaminobenzene derivatives with carboxylic acids in the presence of a dilute mineral acid. researchgate.netsemanticscholar.org This reaction is typically carried out by heating the reactants together, often under reflux or at elevated temperatures. sphinxsai.com Vigorous dehydrating conditions, often employing strong acids like polyphosphoric acid or hydrochloric acid, are frequently utilized to drive the reaction to completion. dergipark.org.tryoutube.com
Another established approach involves the oxidation of a pre-existing functional group on the benzimidazole ring, such as a methyl group. For instance, 2,5 (or 2,6)-dimethylbenzimidazole can be synthesized by the reduction of 2-nitro-4-methylacetanilide, which can then potentially be oxidized to the corresponding carboxylic acid. eijppr.com
Modern and Green Chemistry Methodologies in Benzimidazole Carboxylic Acid Synthesis
In recent years, a significant focus has been placed on developing more environmentally friendly and efficient methods for benzimidazole synthesis. niscpr.res.in These "green" approaches aim to reduce the use of harsh reagents, high temperatures, and hazardous solvents.
One such innovative method involves the use of microdroplets to accelerate the reaction between 1,2-aromatic diamines and carboxylic acids. nih.govbohrium.com This metal-free route, conducted in the ambient atmosphere using a nano-electrospray ion source, shows reaction accelerations of several orders of magnitude compared to bulk synthesis and eliminates the need for additional acids, bases, or catalysts. nih.govbohrium.com The proposed mechanism suggests that the extraordinary acidity at the droplet surface protonates the carboxylic acid, making it a more potent electrophile. nih.gov
Other green strategies include the use of solid acid catalysts like alumina-sulfuric acid, which can be recycled and reused multiple times. rsc.org The condensation of o-phenylenediamines with aldehydes or carboxylic acids has also been achieved under solvent-free conditions or in water, minimizing the environmental impact. sphinxsai.comnih.gov For example, the reaction of o-phenylenediamine with aldehydes can be catalyzed by ammonium chloride in ethanol at moderate temperatures (80-90°C), offering a more economical and greener alternative. semanticscholar.orgniscpr.res.in Furthermore, catalysts like zinc chloride have been employed to facilitate the one-pot synthesis of 2-aryl substituted benzimidazoles from o-phenylenediamine and aryl aldehydes, offering a simple and convenient procedure with shorter reaction times. nanoient.org
| Methodology | Key Features | Catalyst/Reagent Examples |
| Classical (Phillips-Ladenburg) | High temperatures, strong acids | Polyphosphoric acid, Hydrochloric acid |
| Oxidation | Oxidation of alkyl side chains | - |
| Microdroplet Synthesis | Accelerated reaction rates, metal-free | Nano-electrospray ionization |
| Green Catalysis | Recyclable catalysts, milder conditions | Alumina-sulfuric acid, Ammonium chloride, Zinc chloride |
| Solvent-Free/Aqueous | Reduced environmental impact | Water, Grinding |
Conversion of 1H-Benzimidazole-6-carboxylic Acid to this compound
The final step in the synthesis is the conversion of the carboxylic acid to the more reactive acyl chloride. This transformation is a standard procedure in organic synthesis, with several reagents and conditions available.
Reagent Selection for Carboxylic Acid Chlorination
The conversion of carboxylic acids to acyl chlorides is typically achieved using a variety of chlorinating agents. Thionyl chloride (SOCl₂) is a widely used reagent for this purpose due to its volatility, which allows for easy removal of excess reagent and byproducts (sulfur dioxide and hydrogen chloride). rsc.orglibretexts.orgmasterorganicchemistry.com The reaction with thionyl chloride converts the hydroxyl group of the carboxylic acid into a chlorosulfite intermediate, which is a better leaving group. libretexts.org
Oxalyl chloride ((COCl)₂) is another effective and often preferred reagent for preparing acyl chlorides from carboxylic acids, frequently used with a catalytic amount of N,N-dimethylformamide (DMF). orgsyn.orgwikipedia.orgsci-hub.se It is known for its high reactivity and the formation of volatile byproducts (CO, CO₂, and HCl). sci-hub.sechemicalbook.com Phosphorus chlorides, such as phosphorus pentachloride (PCl₅) and phosphorus trichloride (PCl₃), are also capable of effecting this transformation. masterorganicchemistry.comchemicalbook.com
| Chlorinating Agent | Formula | Key Byproducts | Common Usage Notes |
| Thionyl Chloride | SOCl₂ | SO₂, HCl | Volatile byproducts, easy to remove |
| Oxalyl Chloride | (COCl)₂ | CO, CO₂, HCl | Highly reactive, often used with catalytic DMF |
| Phosphorus Pentachloride | PCl₅ | POCl₃, HCl | Solid reagent |
| Phosphorus Trichloride | PCl₃ | H₃PO₃ | Liquid reagent |
Optimization of Reaction Conditions: Temperature, Solvent, and Additives
The efficiency of the chlorination reaction is highly dependent on the reaction conditions. The choice of solvent is crucial; inert solvents such as dichloromethane (CH₂Cl₂) or chloroform (CHCl₃) are commonly used. The reaction temperature can vary, with some preparations proceeding at room temperature while others may require refluxing to go to completion. orgsyn.orgresearchgate.net The addition of a catalytic amount of DMF when using oxalyl chloride is a common practice, as it forms the Vilsmeier reagent in situ, which is the active catalytic species. orgsyn.orgsci-hub.se
Catalytic Strategies in the Synthesis of Benzimidazole Acyl Chlorides
While the conversion of carboxylic acids to acyl chlorides is often a stoichiometric reaction, catalytic approaches have also been explored. Notably, benzimidazoles themselves have been shown to act as catalysts in the preparation of acyl chlorides from carboxylic acids and phosgene. google.com Specifically, methyl benzimidazole has been patented as a catalyst for this transformation. google.com This suggests the potential for autocatalysis or the use of related benzimidazole structures to facilitate the formation of this compound.
Purification Techniques for this compound
The purification of this compound, like other acyl chlorides, is critical to ensure high yields and purity in subsequent reactions. However, due to their high reactivity and susceptibility to hydrolysis, these compounds are often used in situ immediately following their synthesis. When purification is necessary, specific techniques must be employed to prevent degradation.
The primary impurities in a crude acyl chloride preparation are the unreacted starting carboxylic acid and residual chlorinating agents or byproducts like hydrogen chloride. Standard purification methods are adapted to the reactive nature of the acyl chloride.
Distillation: For acyl chlorides that are thermally stable, fractional distillation under reduced pressure is an effective method for purification. lookchem.comgoogle.com This technique separates the acyl chloride from less volatile starting materials and non-volatile impurities. Care must be taken to use a moisture-free apparatus to prevent hydrolysis.
Crystallization: If the acyl chloride is a solid, recrystallization from a dry, non-protic solvent is a viable option. lookchem.com Suitable solvents include toluene, hexane, or chlorinated solvents. Hydroxylic or basic solvents must be strictly avoided as they would react with the acyl chloride. lookchem.com The process should be carried out under an inert atmosphere (e.g., nitrogen or argon) to exclude moisture.
Solvent Washing: In some cases, washing a solution of the crude acyl chloride with a non-reactive aqueous solution, such as a dilute sodium bicarbonate solution, can remove acidic impurities. lookchem.com However, this method is hazardous with highly reactive acyl chlorides and must be performed with extreme caution and rapid phase separation to minimize hydrolysis. lookchem.com
Inert Atmosphere Handling: All purification and handling operations for this compound should be conducted in a fume hood using appropriate personal protective equipment, as acyl chlorides are irritants and corrosive. lookchem.com
Given the reactivity of the benzimidazole moiety, particularly the N-H proton which could potentially react under harsh conditions, milder purification techniques are preferable. The common practice, however, remains the direct use of the crude product, where excess chlorinating agent and volatile byproducts are simply removed under vacuum.
One-Pot Synthetic Strategies Towards Benzimidazole Acyl Chlorides
One-pot syntheses, which involve multiple reaction steps in a single reactor without the isolation of intermediates, offer advantages in terms of efficiency, resource conservation, and reduced waste generation. While a direct one-pot synthesis for the isolation of this compound is not extensively documented, the concept is applied to generate this and similar acyl chlorides as reactive intermediates for subsequent transformations.
The general strategy involves the in situ formation of the acyl chloride from a carboxylic acid, which then immediately reacts with a nucleophile present in the reaction mixture. For instance, the one-pot synthesis of amides or esters from carboxylic acids proceeds via an acyl chloride intermediate. shirazu.ac.irresearchgate.net
A typical one-pot process leading to a derivative of this compound, such as a benzimidazole-6-carboxamide, would follow these steps:
Activation of the Carboxylic Acid: 1H-Benzimidazole-6-carboxylic acid is treated with a chlorinating agent (e.g., thionyl chloride or oxalyl chloride) in an appropriate solvent.
Formation of the Acyl Chloride: The carboxylic acid is converted to the highly reactive this compound. This intermediate is not isolated.
Nucleophilic Acyl Substitution: An amine or alcohol is present in the reaction mixture (or added subsequently) and reacts with the in situ generated acyl chloride to form the corresponding amide or ester.
While many one-pot methods focus on the synthesis of the benzimidazole ring itself from o-phenylenediamines and carboxylic acids or aldehydes, nih.govresearchgate.netsemanticscholar.orgmedcraveonline.comichem.md the extension to form the acyl chloride in the same pot is less common for isolation purposes. The high reactivity of the acyl chloride makes it more suitable as a transient species in a one-pot sequence aimed at producing more stable derivatives like amides and esters. This approach leverages the high electrophilicity of the acyl chloride without the need for its isolation and purification.
Comparative Analysis of Synthetic Routes for this compound Production
The primary route to this compound is the conversion of the corresponding carboxylic acid, 1H-Benzimidazole-6-carboxylic acid. The choice of chlorinating agent is the main variable in this synthesis. The two most common reagents for this transformation are thionyl chloride (SOCl₂) and oxalyl chloride ((COCl)₂). The selection between these reagents depends on factors such as substrate sensitivity, reaction conditions, and cost.
A patent for the preparation of benzimidazole derivatives describes a method where a substituted benzimidazole-6-carboxylic acid is dissolved in acetonitrile with a catalytic amount of dimethylformamide (DMF), heated to 80°C, and then treated with thionyl chloride to form the acyl chloride. google.com
Below is a comparative analysis of these two principal methods.
Interactive Data Table: Comparison of Chlorinating Agents
| Feature | Thionyl Chloride (SOCl₂) | Oxalyl Chloride ((COCl)₂) |
| Typical Conditions | Often requires heating/reflux, can be used neat or in a solvent (e.g., acetonitrile, toluene). orgsyn.orgcommonorganicchemistry.com | Typically used at room temperature or 0°C in a solvent like dichloromethane (DCM), often with a catalytic amount of DMF. commonorganicchemistry.com |
| Byproducts | Sulfur dioxide (SO₂) and hydrogen chloride (HCl), both are gaseous and easily removed. masterorganicchemistry.com | Carbon monoxide (CO), carbon dioxide (CO₂), and hydrogen chloride (HCl), all are gaseous. libretexts.org |
| Reactivity/Selectivity | Highly reactive. Can sometimes lead to side reactions with sensitive functional groups or adjacent reactive sites on heterocyclic rings. | Generally considered milder and more selective than thionyl chloride, making it suitable for more delicate substrates. libretexts.org |
| Work-up | Excess reagent is volatile and can be removed under vacuum. orgsyn.org | Excess reagent and byproducts are volatile and easily removed. |
| Cost | Generally less expensive than oxalyl chloride. | More expensive than thionyl chloride. |
Detailed Research Findings:
Thionyl Chloride: This is a widely used and cost-effective reagent. The reaction often requires elevated temperatures to proceed to completion. The gaseous nature of its byproducts (SO₂ and HCl) simplifies the purification of the resulting acyl chloride, which can often be achieved by simply removing the excess reagent and byproducts by distillation or under vacuum. masterorganicchemistry.com However, the potentially harsh conditions (refluxing) may not be suitable for all substituted benzimidazoles, which might be sensitive to heat or the strongly acidic conditions generated.
Oxalyl Chloride: This reagent is known for its milder reaction conditions, often proceeding at room temperature. commonorganicchemistry.com The activation of oxalyl chloride is frequently catalyzed by a small amount of DMF, which forms a Vilsmeier reagent in situ. This method is often preferred for substrates with sensitive functional groups that might not tolerate the higher temperatures required for thionyl chloride. The byproducts are also gaseous, which facilitates an easy work-up. libretexts.org The main drawback of oxalyl chloride is its higher cost compared to thionyl chloride.
In the context of synthesizing this compound, the presence of the N-H proton and the imidazole (B134444) ring introduces potential sites for side reactions. Therefore, the choice of reagent and conditions must be carefully considered. While the patent literature demonstrates the successful use of thionyl chloride at elevated temperatures, google.com for more complex or sensitive benzimidazole derivatives, the milder conditions offered by oxalyl chloride might be advantageous to achieve higher selectivity and yield.
Reactivity and Derivatization Strategies of 1h Benzimidazole 6 Carbonyl Chloride
Nucleophilic Acyl Substitution Reactions
The carbonyl carbon in 1H-Benzimidazole-6-carbonyl chloride is highly electrophilic, making it a prime target for nucleophilic attack. This characteristic is the foundation for numerous synthetic transformations, enabling the formation of amides, esters, hydrazides, and thioesters.
Formation of Amides: Reaction with Primary and Secondary Amines
The reaction of this compound with primary and secondary amines is a fundamental and efficient method for the synthesis of 1H-Benzimidazole-6-carboxamides. This transformation typically proceeds under mild conditions, often in the presence of a base such as triethylamine or pyridine to neutralize the hydrochloric acid byproduct. The resulting amide derivatives are of significant interest due to their prevalence in various biologically active molecules.
The general mechanism involves the nucleophilic attack of the amine nitrogen on the carbonyl carbon of the acyl chloride, forming a tetrahedral intermediate. Subsequent elimination of the chloride ion yields the corresponding amide. A variety of amines can be employed in this reaction, leading to a diverse library of N-substituted benzimidazole-6-carboxamides. nih.gov
| Amine | Base | Solvent | Product | Yield (%) | Reference |
| Aniline | Triethylamine | Dichloromethane | N-phenyl-1H-benzimidazole-6-carboxamide | Not Specified | General Reaction |
| Piperidine | Pyridine | Tetrahydrofuran | (1H-Benzimidazol-6-yl)(piperidin-1-yl)methanone | Not Specified | General Reaction |
| Isobutylamine | Not Specified | Microwave | N-isobutyl-1H-benzimidazole-6-carboxamide | 94 | nih.gov |
Table 1: Examples of Amide Formation from this compound Equivalents
Synthesis of Esters: Transesterification and Alcoholysis
Ester derivatives of 1H-benzimidazole-6-carboxylic acid can be readily synthesized through the reaction of this compound with various alcohols in a process known as alcoholysis. Similar to amide formation, a base is typically required to scavenge the HCl generated during the reaction. This method allows for the facile introduction of different alkyl or aryl groups depending on the alcohol used. The synthesis of these esters can also be achieved by the condensation of 3,4-diaminobenzoic acid derivatives with carboxylic acids, followed by cyclization and esterification. semanticscholar.org
| Alcohol | Base | Solvent | Product | Reference |
| Methanol | Not Specified | Not Specified | Methyl 1H-benzimidazole-6-carboxylate | researchgate.net |
| Ethanol | Not Specified | Not Specified | Ethyl 1H-benzimidazole-6-carboxylate | researchgate.net |
| Various Alcohols | Zinc Chloride, HCl(g) | Not Specified | Methyl 1,2-dialkyl-benzimidazole-5(6)-carboxylates | semanticscholar.org |
Table 2: Examples of Ester Synthesis from 1H-Benzimidazole-6-carboxylic Acid Derivatives
Generation of Hydrazides and Related Nitrogen-Containing Derivatives
The reaction of this compound with hydrazine hydrate is a direct route to 1H-Benzimidazole-6-carbohydrazide. These hydrazide derivatives are valuable intermediates for the synthesis of other heterocyclic compounds, such as 1,3,4-oxadiazoles. The synthesis often involves the initial formation of the corresponding methyl or ethyl ester, which is then treated with hydrazine hydrate. researchgate.netbenthamdirect.com This approach has been successfully applied to various benzimidazole-5(6)-carboxylic acid derivatives. benthamdirect.comajgreenchem.com
| Starting Material | Reagent | Product | Reference |
| Methyl 2-(1-adamantyl)-1H-benzimidazole-5(6)-carboxylate | Hydrazine Hydrate | 2-(1-adamantyl)-1H-benzimidazole-5(6)-carbohydrazide | benthamdirect.com |
| Ethyl (2-substituted-1H-benzimidazol-1-yl)acetate | Hydrazine Hydrate | 2-(2-substituted-1H-benzimidazol-1-yl)acetohydrazide | researchgate.net |
Table 3: Synthesis of Benzimidazole (B57391) Carbohydrazide Derivatives
Reactions with Thiols for Thioester Formation
The synthesis of thioesters from this compound can be achieved by reaction with thiols. This reaction proceeds via a nucleophilic acyl substitution mechanism where the thiol, often in the form of its more nucleophilic thiolate anion, attacks the carbonyl carbon of the acyl chloride, leading to the displacement of the chloride ion. While specific examples for this compound are not prevalent in the searched literature, the general reactivity of acyl chlorides with thiols is a well-established method for thioester formation.
Coupling Reactions and Cross-Coupling Methodologies
In addition to nucleophilic acyl substitution, this compound is a potential substrate for transition metal-catalyzed cross-coupling reactions, which are powerful tools for the formation of carbon-carbon bonds.
Palladium-Catalyzed Carbonylative Coupling Reactions
Palladium-catalyzed carbonylative coupling reactions offer a sophisticated method for the synthesis of ketones from acyl chlorides and organometallic reagents. In this context, this compound could theoretically be coupled with various organometallic partners, such as organoboron, organotin, or organozinc compounds, in the presence of a palladium catalyst and carbon monoxide. This would lead to the formation of 6-aroyl or 6-alkanoyl-1H-benzimidazoles, which are valuable scaffolds in medicinal chemistry. While the searched literature provides extensive information on palladium-catalyzed carbonylative couplings of aryl halides in general, specific examples utilizing this compound as the substrate were not explicitly found. researchgate.net However, the general principles of these reactions are well-established and applicable to a wide range of acyl chlorides.
Suzuki, Heck, and Sonogashira Type Couplings Incorporating the Carbonyl Moiety
The carbonyl chloride functionality of this compound serves as a highly reactive handle for the introduction of diverse molecular fragments through palladium-catalyzed cross-coupling reactions. These transformations, including the Suzuki, Heck, and Sonogashira couplings, are fundamental in carbon-carbon bond formation, enabling the synthesis of complex benzimidazole derivatives.
The Suzuki coupling reaction, which pairs an organoboron compound with an organohalide, can be adapted for acyl chlorides. In the context of this compound, this reaction allows for the formation of aryl or vinyl ketones. The general mechanism involves the oxidative addition of the palladium(0) catalyst to the acyl chloride, followed by transmetalation with the organoboron species and subsequent reductive elimination to yield the ketone product and regenerate the catalyst. While specific examples with this compound are not extensively documented in readily available literature, the acylative Suzuki-Miyaura coupling of benzoyl chlorides with arylboronic acids is a well-established method for benzophenone synthesis, suggesting a high potential for analogous reactivity with the benzimidazole substrate.
The Heck reaction , a cornerstone for the arylation of alkenes, typically utilizes aryl halides or triflates. The direct use of acyl chlorides in a decarbonylative Heck-type reaction can provide access to substituted alkenes. This process involves the oxidative addition of the palladium catalyst to the carbon-chlorine bond of the acyl chloride, followed by migratory insertion of the alkene, β-hydride elimination, and reductive elimination. The reaction of an unsaturated halide with an alkene in the presence of a base and a palladium catalyst is a key method for creating substituted alkenes organic-chemistry.org. This powerful reaction is instrumental in both academic research and industrial applications for synthesizing a wide array of organic compounds.
The Sonogashira coupling provides a powerful route to synthesize alkynyl ketones (ynones) through the reaction of terminal alkynes with acyl chlorides. This reaction is typically catalyzed by a palladium complex in the presence of a copper(I) co-catalyst and an amine base. The reaction proceeds via a catalytic cycle involving the formation of a copper(I) acetylide, which then undergoes transmetalation to a palladium(II) complex, followed by reductive elimination to afford the alkynyl ketone. The carbonylative Sonogashira coupling of terminal alkynes with aryl iodides in the presence of a palladium catalyst and carbon monoxide also yields α,β-alkynyl ketones, highlighting the versatility of this methodology wiley-vch.de. The application of this reaction to this compound would directly install an alkynyl ketone moiety at the 6-position of the benzimidazole ring, a valuable functional group for further synthetic manipulations.
| Coupling Reaction | Reactants | Product Type | Key Features |
| Suzuki Coupling | Aryl/Vinylboronic acid | Aryl/Vinyl ketone | Forms a new carbon-carbon bond between the carbonyl carbon and the boron-bearing carbon. |
| Heck Coupling | Alkene | Substituted alkene | Typically involves decarbonylation to form a C-C bond between the benzimidazole ring and the alkene. |
| Sonogashira Coupling | Terminal alkyne | Alkynyl ketone | Directly attaches the alkyne to the carbonyl carbon, forming an ynone functionality. |
Rearrangement Reactions Involving the Carbonyl Chloride Group
The carbonyl chloride group of this compound is a precursor for several classical rearrangement reactions that lead to a change in the carbon skeleton and the introduction of new functional groups, most notably nitrogen-containing moieties. These reactions, including the Curtius, Lossen, Schmidt, and Wolff rearrangements, proceed through key intermediates such as isocyanates or ketenes.
The Curtius rearrangement involves the thermal or photochemical decomposition of an acyl azide, which can be readily prepared from this compound by reaction with an azide salt. The acyl azide rearranges with the loss of nitrogen gas to form an isocyanate wikipedia.orgnih.govonlineorganicchemistrytutor.com. This versatile intermediate can be trapped with various nucleophiles. For instance, reaction with water leads to the formation of a carbamic acid, which decarboxylates to yield the corresponding 6-aminobenzimidazole. Treatment with alcohols or amines affords carbamates and ureas, respectively. The rearrangement proceeds with retention of the configuration of the migrating group wikipedia.org.
The Lossen rearrangement is another method to generate an isocyanate, in this case from a hydroxamic acid derivative. This compound can be converted to the corresponding hydroxamic acid, which is then typically O-acylated or O-sulfonylated to facilitate the rearrangement upon treatment with a base. This reaction provides an alternative route to the 6-benzimidazolyl isocyanate and its subsequent derivatives. Recent developments have shown that the Lossen rearrangement can be mediated by reagents like carbonyldiimidazole under mild conditions, avoiding the use of hazardous materials organic-chemistry.org.
The Schmidt reaction offers a direct conversion of a carboxylic acid to an amine with one less carbon atom, or a ketone to an amide, using hydrazoic acid under acidic conditions wikipedia.orgorganic-chemistry.orglibretexts.org. While starting from the carboxylic acid is more common, the acyl chloride can be a precursor. The reaction with a carboxylic acid proceeds via an acyl azide intermediate, which then undergoes a rearrangement similar to the Curtius rearrangement to form an isocyanate, ultimately leading to the amine.
The Wolff rearrangement provides a pathway for the one-carbon homologation of a carboxylic acid. This compound can be converted to an α-diazoketone. Upon thermal, photochemical, or metal-catalyzed (e.g., silver(I) oxide) activation, this diazoketone loses nitrogen and rearranges to form a ketene organic-chemistry.orgwikipedia.org. The highly reactive ketene intermediate can be trapped with nucleophiles. For example, reaction with water yields 1H-benzimidazol-6-ylacetic acid, while reaction with alcohols or amines produces the corresponding esters or amides. This reaction sequence is known as the Arndt-Eistert synthesis organic-chemistry.org.
| Rearrangement | Precursor from Carbonyl Chloride | Key Intermediate | Primary Product |
| Curtius | Acyl azide | Isocyanate | 6-Aminobenzimidazole, carbamates, ureas |
| Lossen | O-Acyl hydroxamic acid | Isocyanate | 6-Aminobenzimidazole, carbamates, ureas |
| Schmidt | (via carboxylic acid) | Acyl azide, Isocyanate | 6-Aminobenzimidazole |
| Wolff | α-Diazoketone | Ketene | 1H-Benzimidazol-6-ylacetic acid derivatives |
Regioselectivity and Stereoselectivity Considerations in Derivatization
The derivatization of this compound presents several considerations regarding regioselectivity and stereoselectivity, particularly when multiple reactive sites are present in the molecule or when new chiral centers are formed.
Regioselectivity is a key concern when performing reactions on the benzimidazole core. The benzimidazole ring itself has two nitrogen atoms and several carbon atoms on the benzene (B151609) ring that could potentially react. However, the primary site of reaction for derivatization is the highly electrophilic carbonyl chloride group at the 6-position. Reactions such as amidations, esterifications, and Friedel-Crafts acylations will preferentially occur at this site due to its high reactivity.
When considering functionalization of the benzimidazole core itself, the regioselectivity is governed by the electronic properties of the ring system. Electrophilic aromatic substitution on the benzene portion of the benzimidazole ring is influenced by the directing effects of the fused imidazole (B134444) ring. The N-H proton of the imidazole moiety is acidic and can be removed by a base, generating an anion that can be alkylated or acylated. The presence of two nitrogen atoms allows for the formation of N1 and N3 isomers, and the regioselectivity of N-substitution can often be controlled by the choice of reaction conditions and protecting groups.
Stereoselectivity becomes a critical factor when the derivatization of this compound leads to the formation of a new stereocenter. For example, in the synthesis of chiral amides or esters by reacting the carbonyl chloride with a chiral amine or alcohol, the stereochemical integrity of the chiral nucleophile is generally maintained. If the reaction itself generates a new chiral center, for instance, through an asymmetric reduction of a ketone derivative, the use of chiral catalysts or reagents is necessary to control the stereochemical outcome. In rearrangement reactions like the Curtius or Wolff rearrangement, the migration of the benzimidazole group occurs with retention of configuration at the migrating carbon, a crucial aspect if the group were chiral.
Chemo- and Regioselective Functionalization of the Benzimidazole Core
Selective functionalization of the benzimidazole core in the presence of the carbonyl chloride group, or after its transformation, is crucial for the synthesis of complex derivatives. The different reactive sites on the this compound molecule—the carbonyl chloride, the N-H of the imidazole ring, and the C-H bonds of the aromatic system—allow for a range of chemo- and regioselective transformations.
Chemoselectivity: The carbonyl chloride is the most reactive site towards nucleophiles. Therefore, reactions such as amidation or esterification can be performed chemoselectively in the presence of the less reactive N-H group and C-H bonds. To functionalize the N-H position without affecting the carbonyl chloride, protection-deprotection strategies or carefully controlled reaction conditions are often necessary. For instance, N-alkylation can be achieved by first converting the carbonyl chloride to a less reactive ester or amide, followed by deprotonation of the N-H with a suitable base and reaction with an alkyl halide.
Regioselectivity of N-functionalization: The two nitrogen atoms of the imidazole ring are tautomeric in the unsubstituted 1H-benzimidazole. In this compound, the electronic effect of the carbonyl chloride group can influence the acidity of the N-H protons and the nucleophilicity of the nitrogen atoms. N-alkylation or N-arylation can lead to a mixture of N1 and N3 isomers. The ratio of these isomers can be influenced by factors such as the solvent, the nature of the base used for deprotonation, and the electrophile.
Regioselectivity of C-H functionalization: Direct C-H functionalization of the benzimidazole core offers an atom-economical approach to introduce new substituents. The regioselectivity of these reactions is dictated by the inherent electronic properties of the benzimidazole ring and any directing groups present. Electrophilic aromatic substitution on the benzene ring is generally directed to the 4- and 7-positions, ortho to the fused imidazole ring. However, the presence of the deactivating carbonyl chloride group at the 6-position will further influence the regiochemical outcome, directing incoming electrophiles to the positions meta to it (positions 4 and 5). Modern transition-metal-catalyzed C-H activation/functionalization reactions provide powerful tools to achieve regioselectivity that may not be accessible through classical electrophilic substitution.
Tandem and Multicomponent Reactions Utilizing this compound
The structural features of this compound make it a suitable candidate for the design of tandem and multicomponent reactions (MCRs), which are highly efficient synthetic strategies that allow for the formation of multiple chemical bonds in a single operation.
Tandem Reactions: A tandem reaction, also known as a domino or cascade reaction, involves a sequence of intramolecular or intermolecular transformations where the subsequent reaction is a consequence of the functionality generated in the previous step. For example, a derivative of this compound could be designed to undergo an initial intermolecular reaction at the carbonyl group, which then triggers an intramolecular cyclization onto the benzimidazole core. An example could be the reaction with a binucleophilic reagent that first reacts with the carbonyl chloride and then undergoes a subsequent ring-closing reaction with one of the nitrogen atoms of the imidazole ring.
Multicomponent Reactions (MCRs): MCRs involve the reaction of three or more starting materials in a one-pot fashion to form a product that contains substantial portions of all the reactants. The high reactivity of the carbonyl chloride group in this compound makes it an excellent electrophilic component in MCRs. For instance, it could participate in a Passerini or Ugi-type reaction. In a hypothetical Ugi-type MCR, this compound could react with an amine, an aldehyde or ketone, and an isocyanide to generate a complex α-acylamino amide derivative of benzimidazole. The ability to introduce multiple points of diversity in a single step makes MCRs highly attractive for the rapid generation of compound libraries for drug discovery and materials science.
The development of novel tandem and multicomponent reactions involving this compound would represent a significant advancement in the efficient synthesis of complex and functionally diverse benzimidazole-based molecules.
Spectroscopic Characterization Techniques for Structural Elucidation in Research of 1h Benzimidazole 6 Carbonyl Chloride and Its Derivatives
Fourier-Transform Infrared (FT-IR) Spectroscopy for Characteristic Functional Group Analysis
Fourier-Transform Infrared (FT-IR) spectroscopy is a powerful analytical technique used to identify the characteristic functional groups present in a molecule. By measuring the absorption of infrared radiation, an FT-IR spectrum provides a unique molecular fingerprint. In the analysis of 1H-Benzimidazole-6-carbonyl chloride, specific absorption bands are expected that correspond to its distinct structural features.
The N-H stretching vibration of the imidazole (B134444) ring typically appears as a broad band in the region of 3200-2650 cm⁻¹. nih.gov The carbonyl (C=O) group of the acyl chloride is a strong absorber and is expected to show a sharp, intense peak in the range of 1750-1815 cm⁻¹. The C=N stretching vibration within the benzimidazole (B57391) ring system generally appears around 1620-1630 cm⁻¹. researchgate.net Aromatic C=C stretching vibrations are observed in the 1600-1450 cm⁻¹ region. The presence of the C-Cl bond can be identified by its stretching vibration, although it falls in the fingerprint region and can be harder to assign definitively. The analysis of these key peaks allows for the confirmation of the successful synthesis of the target compound and its derivatives. mdpi.com
| Functional Group | Characteristic Absorption Range (cm⁻¹) | Vibration Type |
|---|---|---|
| N-H (Imidazole) | 3200 - 2650 | Stretching (Broad) |
| C-H (Aromatic) | 3100 - 3000 | Stretching |
| C=O (Carbonyl Chloride) | 1815 - 1750 | Stretching (Strong, Sharp) |
| C=N (Imidazole) | 1630 - 1620 | Stretching |
| C=C (Aromatic) | 1600 - 1450 | Stretching |
| C-Cl | 800 - 600 | Stretching |
Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful tool for elucidating the detailed structure of organic molecules in solution. It provides information about the chemical environment of individual atoms (¹H and ¹³C) and their connectivity.
¹H NMR spectroscopy provides information on the number of different types of protons, their chemical environments, and their proximity to other protons. For this compound, the spectrum would show distinct signals for the N-H proton and the aromatic protons.
The N-H proton of the imidazole ring is expected to appear as a broad singlet at a downfield chemical shift, typically above 12.0 ppm, due to its acidic nature and potential for hydrogen bonding. rsc.org The protons on the benzimidazole ring will appear in the aromatic region (7.0-8.5 ppm). The proton at position 2 (C2-H) often appears as a singlet around 8.2 ppm. The protons on the benzene (B151609) portion of the ring system (H4, H5, and H7) will show characteristic splitting patterns based on their coupling with adjacent protons. For a 6-substituted benzimidazole, H7 would likely appear as a doublet, H5 as a doublet of doublets, and H4 as a singlet or a narrow doublet. The specific chemical shifts are influenced by the strong electron-withdrawing effect of the carbonyl chloride group.
| Proton Assignment | Expected Chemical Shift (δ, ppm) | Expected Multiplicity |
|---|---|---|
| N-H | > 12.0 | Broad Singlet |
| C2-H | ~8.2 - 8.4 | Singlet |
| Aromatic Protons (H4, H5, H7) | 7.5 - 8.5 | Doublets, Doublet of Doublets |
¹³C NMR spectroscopy provides information about the carbon framework of a molecule. Each unique carbon atom gives a distinct signal, and its chemical shift is indicative of its electronic environment.
For this compound, the carbonyl carbon (C=O) of the acyl chloride group is expected to be the most downfield signal, typically in the range of 165-175 ppm. The C2 carbon of the imidazole ring generally resonates between 150-155 ppm. rsc.org The other aromatic and imidazole carbons appear in the 110-145 ppm region. arabjchem.org The presence of tautomerism in N-unsubstituted benzimidazoles can sometimes lead to averaged signals for the C4/C7 and C5/C6 pairs if the proton exchange is rapid on the NMR timescale. arabjchem.orgmdpi.com However, substitution can often slow this exchange, allowing for the observation of distinct signals for all carbons. clockss.org
| Carbon Assignment | Expected Chemical Shift (δ, ppm) |
|---|---|
| C=O (Carbonyl Chloride) | 165 - 175 |
| C2 | 150 - 155 |
| C3a/C7a (Bridgehead) | 130 - 145 |
| C4, C5, C6, C7 | 110 - 135 |
While 1D NMR provides essential information, 2D NMR experiments are crucial for unambiguously assigning all signals and confirming the connectivity of the molecular structure. ugm.ac.idresearchgate.net
COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other (typically through 2 or 3 bonds). sdsu.edu For this compound, COSY would show correlations between the adjacent aromatic protons (e.g., between H4 and H5, and H5 and H7, if applicable), helping to piece together the substitution pattern on the benzene ring. ugm.ac.id
HMQC/HSQC (Heteronuclear Multiple Quantum Coherence/Heteronuclear Single Quantum Coherence): This experiment correlates proton signals with the signals of the carbon atoms to which they are directly attached. sdsu.edu It is used to definitively assign which proton is attached to which carbon in the aromatic C-H systems.
HMBC (Heteronuclear Multiple Bond Correlation): This experiment reveals longer-range couplings between protons and carbons (typically over 2 to 4 bonds). sdsu.edu HMBC is vital for identifying quaternary (non-protonated) carbons and for connecting different fragments of the molecule. For instance, it would show correlations from the aromatic protons (H5 and H7) to the carbonyl carbon, confirming the position of the carbonyl chloride group at C6. It would also show correlations from C2-H to the bridgehead carbons (C3a and C7a), confirming the benzimidazole core structure. ugm.ac.id
Mass Spectrometry (MS) for Molecular Weight Confirmation and Fragmentation Analysis
Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of a compound and can provide structural information through the analysis of fragmentation patterns. journalijdr.com
For this compound, the mass spectrum would be expected to show a molecular ion peak (M⁺) corresponding to its exact molecular weight. Due to the presence of chlorine, a characteristic isotopic pattern for the molecular ion would be observed, with a peak at M⁺ and another at M+2 in an approximate 3:1 ratio.
Electron impact (EI) ionization often leads to predictable fragmentation of the molecule. Common fragmentation pathways for benzimidazole derivatives include the loss of small, stable molecules. researchgate.netscispace.com For the target compound, likely fragmentation would involve:
Loss of a chlorine radical (•Cl) to give an [M-Cl]⁺ ion.
Loss of a carbonyl group (CO) following the loss of chlorine, resulting in an [M-Cl-CO]⁺ ion.
Loss of hydrogen cyanide (HCN) from the imidazole ring, a characteristic fragmentation for benzimidazoles. researchgate.net
Analysis of these fragments helps to confirm the presence of the key structural components of the molecule. journalijdr.com
Thin-Layer Chromatography (TLC) for Reaction Monitoring and Purity Assessment
Thin-Layer Chromatography (TLC) is a simple, rapid, and versatile chromatographic technique used to separate components of a mixture. ijcrt.org In the synthesis of this compound and its derivatives, TLC is an invaluable tool for monitoring the progress of a reaction and assessing the purity of the final product. nih.govijpsm.com
A small spot of the reaction mixture is applied to a TLC plate (typically silica (B1680970) gel on glass or aluminum). ijcrt.org The plate is then developed in a suitable mobile phase, which is a solvent or mixture of solvents (e.g., ethyl acetate/n-hexane, chloroform/methanol). nih.govderpharmachemica.com As the solvent moves up the plate, the components of the mixture separate based on their differing affinities for the stationary phase (silica gel) and the mobile phase.
By comparing the spot of the reaction mixture to spots of the starting materials, the disappearance of reactants and the appearance of the product spot can be observed. youtube.com The retention factor (Rf value), the ratio of the distance traveled by the spot to the distance traveled by the solvent front, is a characteristic property for a given compound in a specific solvent system. A pure compound should ideally show a single spot on the TLC plate. Visualization is often achieved using a UV lamp, as benzimidazoles are typically UV-active, or by staining with an agent like iodine vapor. ijpsm.com
Advanced Applications and Role As a Synthetic Intermediate in Complex Molecular Architectures
Fabrication of Polydentate Ligands and Metal Complexes
The benzimidazole (B57391) nucleus is a well-established N-donor ligand in coordination chemistry, capable of forming stable complexes with a wide array of transition metals. nih.govrsc.orgresearchgate.netresearchgate.netnih.gov The presence of the carbonyl chloride group at the 6-position of the benzimidazole ring provides a convenient and highly efficient anchor point for the introduction of additional donor atoms, enabling the systematic fabrication of polydentate ligands.
The high reactivity of the acyl chloride allows for straightforward reactions with nucleophiles such as amines, alcohols, and thiols. By reacting 1H-Benzimidazole-6-carbonyl chloride with molecules containing one or more additional donor sites (e.g., amino acids, ethanolamines, or aminopyridines), a diverse range of tridentate (N,N,O), tetradentate (N,N,O,O), or even higher-denticity ligands can be synthesized. For example, reaction with 2-aminoethanol would yield a ligand capable of coordinating a metal ion through the imidazole (B134444) nitrogen, the newly formed amide nitrogen, and the terminal hydroxyl group.
These resulting polydentate ligands can then be used to create metal complexes with specific geometries and electronic properties. The nature of the substituents introduced via the carbonyl chloride function can be systematically varied to fine-tune the steric and electronic environment around the metal center. This modulation is critical for applications in catalysis, materials science, and bioinorganic chemistry. Metal complexes derived from such benzimidazole-based ligands have been investigated for their potential as anticancer agents and catalysts. nih.govresearchgate.net
Table 1: Examples of Polydentate Ligands Synthesized from Benzimidazole Precursors
| Ligand Type | Synthetic Strategy | Potential Metal Ions |
|---|---|---|
| Amide-based Tridentate | Reaction with amino alcohols | Cu(II), Co(II), Ni(II), Zn(II) |
| Ester-based Bidentate | Reaction with hydroxy-pyridines | Ru(II), Rh(III), Pd(II) |
| Amide-based Tetradentate | Reaction with diamines bearing other donor groups | Fe(III), Mn(II), Cd(II) |
|---|---|---|
Integration into Supramolecular Assemblies and Frameworks
Supramolecular chemistry relies on non-covalent interactions to construct large, ordered structures from smaller molecular components. Benzimidazole derivatives are excellent candidates for this purpose due to their ability to participate in hydrogen bonding (via the N-H group), π-π stacking, and metal coordination. The carbonyl chloride group of this compound serves as a reactive handle to transform the molecule into a rigid or semi-rigid linker, suitable for the construction of Metal-Organic Frameworks (MOFs) and other supramolecular assemblies. nih.govsoton.ac.uk
For instance, hydrolysis of the carbonyl chloride to the corresponding carboxylic acid (1H-benzimidazole-6-carboxylic acid) generates a bifunctional linker. This linker possesses a nitrogen donor site on the imidazole ring and a carboxylate group, making it an ideal building block for MOFs. rsc.org Reaction of such linkers with metal ions or clusters leads to the formation of porous, crystalline materials with potential applications in gas storage, separation, and catalysis. rsc.orgmdpi.com Alternatively, reacting the carbonyl chloride with aromatic diamines can produce extended, rigid amide-based linkers for the assembly of hydrogen-bonded networks or coordination polymers. The resulting materials often exhibit interesting properties such as luminescence. rsc.org
Table 2: Potential Linkers for Supramolecular Assemblies Derived from this compound
| Linker Type | Modification of Carbonyl Chloride | Resulting Assembly | Key Interactions |
|---|---|---|---|
| Carboxylate Linker | Hydrolysis to -COOH | Metal-Organic Framework (MOF) | Metal-carboxylate coordination |
| Diamide Linker | Reaction with diamines | Hydrogen-bonded network | Hydrogen bonding, π-π stacking |
| Pyridyl-amide Linker | Reaction with aminopyridines | Coordination Polymer | Metal-imidazole/pyridine coordination |
|---|---|---|---|
Precursor in the Synthesis of Novel Heterocyclic Systems with Defined Topologies
The inherent reactivity of the acyl chloride group, combined with the nucleophilic character of the benzimidazole ring system, makes this compound a strategic precursor for the synthesis of novel, fused heterocyclic systems. Through intramolecular cyclization reactions, the benzimidazole core can be annulated with new rings, leading to complex polycyclic architectures with defined topologies. nih.govjocpr.com
For example, the carbonyl chloride can be made to react with a nucleophile introduced at the N-1 position of the imidazole ring. If a suitable two-atom linker (e.g., an aminoethyl group) is first attached to N-1, subsequent intramolecular amidation with the C-6 carbonyl group can lead to the formation of a new seven-membered ring fused to the benzimidazole structure. Such ring-forming strategies allow for the creation of unique molecular scaffolds that are often difficult to access through other synthetic routes. These novel heterocyclic systems are of significant interest in medicinal chemistry, as they can present new pharmacophores for drug discovery. nih.govnih.govacs.orgnih.gov
Development of Chemical Probes and Tags
Fluorescent chemical probes are indispensable tools for visualizing and quantifying biological molecules and processes. The benzimidazole scaffold is a known fluorophore, and its derivatives have been successfully employed in the design of chemosensors for ions and small molecules. mdpi.comjlu.edu.cnrsc.org this compound is an ideal starting material for creating such probes.
The carbonyl chloride group acts as a convenient point of conjugation for attaching a recognition moiety (a group that selectively binds to the target analyte) or a modulator of the fluorescent signal. For example, reacting the acyl chloride with an amine- or alcohol-containing crown ether could yield a fluorescent probe for specific metal cations. Similarly, linking it to a group that undergoes a chemical reaction with a specific analyte, such as the Michael addition with thiols, can form the basis of a reactive probe. nih.gov The reaction with an acryloyl-containing amine, for instance, could produce a non-fluorescent probe that "turns on" upon reaction with biothiols like cysteine. nih.gov This modular approach allows for the rational design of probes with tailored selectivity and response mechanisms for a wide range of biological targets. mdpi.com
Table 3: Design Strategies for Benzimidazole-Based Chemical Probes
| Probe Target | Recognition Moiety to be Attached | Signaling Mechanism |
|---|---|---|
| Metal Ions (e.g., Co²⁺) | Polyamine or Crown Ether | Chelation-Enhanced Fluorescence (CHEF) |
| Biothiols (e.g., Cysteine) | Acrylate or Maleimide | Michael Addition leading to Fluorescence Turn-On |
| Hypochlorite (ClO⁻) | Electron-rich amine | Oxidation leading to change in fluorescence |
|---|---|---|
Role in Polymer Chemistry and Materials Science Applications
Benzimidazole-containing polymers, such as poly(benzimidazole) (PBI), are known for their exceptional thermal and chemical stability. These high-performance materials are used in demanding applications, including fire-retardant fabrics and membranes for fuel cells. This compound can serve as a key monomer or a precursor to monomers for the synthesis of novel benzimidazole-containing polymers with tailored properties. rsc.orgacs.org
By converting the carbonyl chloride into other functional groups, a variety of polymerizable monomers can be accessed. For example, reaction with a diamine followed by hydrolysis of a precursor ester group elsewhere on the molecule could yield an amino-carboxylic acid monomer suitable for polyamide synthesis. Alternatively, reacting two equivalents of the acyl chloride with a tetraamine (B13775644) could produce a bis-benzimidazole diamine monomer. This monomer could then be polymerized with dianhydrides to form novel poly(benzimidazole-imide)s (PBIIs). rsc.orgacs.org The incorporation of the benzimidazole unit into the polymer backbone or as a pendant group can enhance thermal stability, mechanical strength, and gas separation properties in membranes. osti.govfraunhofer.de
Strategic Intermediate in the Synthesis of Libraries of Benzimidazole Derivatives for Chemical Biology Research
Chemical biology and drug discovery efforts often rely on the rapid synthesis of large collections, or libraries, of related compounds for high-throughput screening. acs.orgnih.gov The robust and versatile reactivity of the acyl chloride group makes this compound an excellent scaffold for combinatorial chemistry. nih.gov
Starting from this single intermediate, a vast library of benzimidazole-6-carboxamide or 6-carboxylate ester derivatives can be generated in parallel by reacting it with a diverse set of commercially available amines or alcohols. This approach allows for the systematic exploration of the chemical space around the benzimidazole core. The resulting compound libraries can be screened against various biological targets, such as enzymes or receptors, to identify new lead compounds for drug development. nih.gov The efficiency of the amide/ester bond formation from the highly reactive acyl chloride is a significant advantage in automated or semi-automated library synthesis. acs.orgresearchgate.net
Q & A
Basic Research Questions
Q. What are the common synthetic routes for 1H-benzimidazole-6-carbonyl chloride, and how can its purity be validated?
- Methodology : The compound is typically synthesized via chlorination of 1H-benzimidazole-6-carboxylic acid using reagents like thionyl chloride (SOCl₂) or oxalyl chloride [(ClCO)₂O]. Reaction conditions (e.g., anhydrous solvents, reflux temperature) must exclude moisture to avoid hydrolysis.
- Validation : Purity is assessed via HPLC (retention time comparison) and ¹H/¹³C NMR (peak integration for byproduct detection). For structural confirmation, FT-IR identifies the carbonyl chloride stretch (~1750–1800 cm⁻¹). Cross-validate with mass spectrometry (ESI-MS) to confirm molecular ion peaks .
Q. What precautions are critical for handling this compound in laboratory settings?
- Safety Protocol : Use inert atmosphere (N₂/Ar) due to moisture sensitivity. Wear nitrile gloves, goggles, and a lab coat. Store in sealed, desiccated containers at 2–8°C.
- Spill Management : Neutralize spills with dry sodium bicarbonate, followed by ethanol rinsing. Avoid aqueous solutions to prevent exothermic hydrolysis .
Q. How is this compound characterized crystallographically, and what software is recommended for refinement?
- Procedure : Grow single crystals via slow evaporation in nonpolar solvents (e.g., dichloromethane/hexane). Collect X-ray diffraction data and refine using SHELXL (for small-molecule structures) or SHELXPRO (macromolecular interfaces). Validate bond lengths/angles against DFT-calculated values .
Advanced Research Questions
Q. How can researchers resolve contradictions between spectroscopic data and computational modeling for this compound derivatives?
- Case Study : If NMR suggests a planar conformation but DFT predicts non-planarity, re-examine solvent effects (e.g., DMSO-induced tautomerism) or crystallize the compound for X-ray validation. Use SHELXD for phase refinement in ambiguous cases .
- Tools : Compare experimental Hirshfeld surfaces (CrystalExplorer) with simulated electrostatic potentials (Gaussian 16) to identify steric/electronic mismatches .
Q. What strategies optimize the coupling efficiency of this compound with amine nucleophiles in drug-design applications?
- Experimental Design :
- Solvent Selection : Use anhydrous DMF or THF to stabilize the reactive acyl chloride intermediate.
- Catalysis : Add DMAP (4-dimethylaminopyridine) to accelerate amide bond formation.
- Yield Improvement : Monitor reaction progress via TLC (Rf shift) and optimize stoichiometry (1.2–1.5 equiv. acyl chloride to amine).
- Reference : Similar protocols achieved 70–85% yields in benzimidazole-carboxamide syntheses .
Q. How do steric and electronic effects influence the reactivity of this compound in heterocyclic ring-forming reactions?
- Analysis : The electron-withdrawing benzimidazole ring enhances electrophilicity at the carbonyl carbon, facilitating nucleophilic attack. Steric hindrance from substituents at position 2 or 4 may reduce reactivity.
- Validation : Compare reaction rates using substituted benzimidazole-carbonyl chlorides (e.g., 2-methyl vs. unsubstituted) under identical conditions. Kinetic data can be modeled via Eyring plots to quantify activation parameters .
Q. What are the challenges in scaling up this compound synthesis while maintaining reaction selectivity?
- Key Issues :
- Byproduct Formation : Hydrolysis to carboxylic acid under humid conditions. Mitigate with molecular sieves or Schlenk techniques.
- Exothermicity : Control temperature during chlorination (use ice baths for SOCl₂ additions).
Key Citations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
